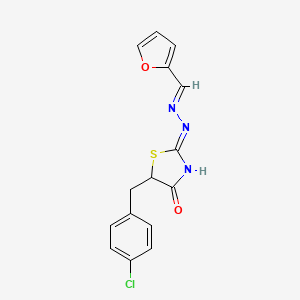

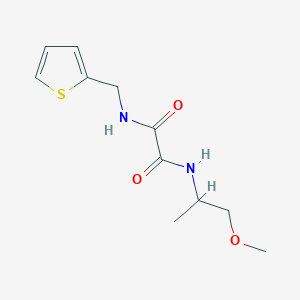

![molecular formula C20H16N4O4S2 B2862736 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 687567-99-3](/img/structure/B2862736.png)

2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction mixture is typically stirred at room temperature for several hours, then diluted with cold water, collected by filtration, washed with water, and recrystallized from chloroform/ethanol .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains nitrophenyl, oxo, and phenylacetamide functional groups .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions, including cyclization, condensation, and base-promoted cyclization . These reactions can lead to the formation of various derivatives with different biological activities.Physical And Chemical Properties Analysis

The compound is likely to be a crystalline solid at room temperature, with a melting point of 277-278°C . Its infrared (IR) spectrum shows peaks at 2206 cm^-1 (C≡N), 1678 cm^-1 (C=O), and 1527, 1350 cm^-1 (NO2) .Applications De Recherche Scientifique

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

This compound shows potential as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis and cellular replication. The analogues of this compound exhibit significant inhibition of both TS and DHFR, making them promising candidates for cancer therapy (Gangjee et al., 2008).

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives, including those related to the compound , have demonstrated anti-inflammatory and analgesic activities. This suggests a potential application in the treatment of pain and inflammation-related disorders (Sondhi et al., 2009).

Role in Central Nervous System

Certain derivatives of thieno[2,3-d]pyrimidin have been synthesized and evaluated for their central nervous system depressant activity. This research indicates potential applications in sedatives or drugs targeting the central nervous system (Manjunath et al., 1997).

Antioxidant Activity

Studies on thieno[2,3-d]pyrimidine derivatives have shown significant in vitro antioxidant activities. This opens the possibility for its use in combating oxidative stress-related diseases (Kotaiah et al., 2012).

Anticancer Potential

Several studies have explored the antitumor activities of thieno[3,2-d]pyrimidine derivatives. These compounds have displayed potent anticancer activity on various human cancer cell lines, suggesting their potential use in cancer therapy (Hafez & El-Gazzar, 2017).

Synthesis of Heterocycles for Antimicrobial Activity

Research into the synthesis of new heterocycles incorporating this compound's moiety has shown promising results in antimicrobial activities. This highlights its potential application in developing new antimicrobial drugs (Bondock et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the thieno[3,2-d]pyrimidine class of chemical compounds, which have been reported to exhibit diverse biological activities . .

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with various biological targets through different mechanisms

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been associated with various pharmacological properties such as antiviral, antioxidant, and antimalarial activities

Pharmacokinetics

The compound’s lipophilicity, which influences its ability to diffuse into cells, is a key factor affecting its bioavailability . .

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S2/c25-17(21-13-4-2-1-3-5-13)12-30-20-22-16-10-11-29-18(16)19(26)23(20)14-6-8-15(9-7-14)24(27)28/h1-9H,10-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGKEKHLHKXYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

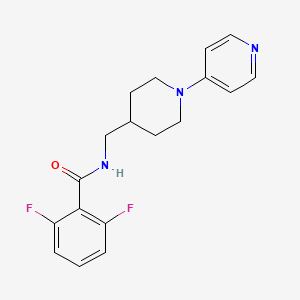

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2862655.png)

![N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2862661.png)

![3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2862662.png)

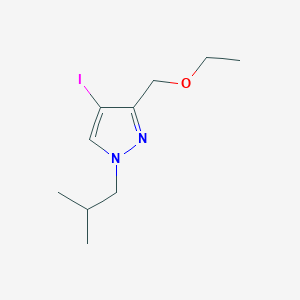

![8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2862664.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2862665.png)

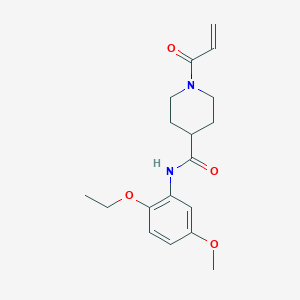

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862671.png)

![2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2862672.png)

![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)